Cas no 2092529-56-9 (2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid)

2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid is a heterocyclic compound featuring a fused pyrazolo-oxazine core with an acetic acid side chain. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The compound's rigid bicyclic framework enhances stability, while the carboxylic acid functionality allows for further derivatization via esterification or amidation. Its unique scaffold may contribute to binding affinity in biologically active molecules, making it valuable for drug discovery. The product is typically characterized by high purity and consistent batch-to-batch reproducibility, ensuring reliability in research and development processes. Proper handling and storage under anhydrous conditions are recommended to maintain stability.
2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid structure
2092529-56-9 structure
Product Name:2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid
CAS No:2092529-56-9
MF:C8H10N2O4
MW:198.176002025604
CID:5723151
PubChem ID:121208348
Update Time:2025-10-23

2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • F2147-5195
    • 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yloxy)acetic acid
    • 2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid
    • AKOS026717682
    • 2092529-56-9
    • starbld0034443
    • Acetic acid, 2-[(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy]-
    • Inchi: 1S/C8H10N2O4/c11-7(12)5-14-6-4-9-10-2-1-3-13-8(6)10/h4H,1-3,5H2,(H,11,12)
    • InChI Key: GTJDTYTWGMOBHI-UHFFFAOYSA-N
    • SMILES: O1C2=C(C=NN2CCC1)OCC(=O)O

Computed Properties

  • Exact Mass: 198.06405680g/mol
  • Monoisotopic Mass: 198.06405680g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 73.6Ų

Experimental Properties

  • Density: 1.55±0.1 g/cm3(Predicted)
  • Boiling Point: 408.8±30.0 °C(Predicted)
  • pka: 2.90±0.10(Predicted)

2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid Pricemore >>

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Additional information on 2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid

2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid: A Novel Compound with Promising Therapeutic Potential

2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid, with the chemical identifier CAS No. 2092529-56-9, represents a unique molecular scaffold that has garnered significant attention in recent years due to its structural complexity and potential biological activities. This compound belongs to the class of pyrazolo[5,1-b][1,3]oxazin derivatives, which are characterized by the presence of a fused pyrazole and oxazine ring system. The synthesis and characterization of this molecule have been extensively studied in the context of drug discovery and targeted therapy, highlighting its relevance in modern pharmacology.

Recent research has demonstrated that the pyrazolo[5,1-b][1,3]oxazin core is a promising platform for the development of anti-inflammatory agents and neuroprotective compounds. The 2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid structure incorporates a hydroxyl group at the terminal acetic acid moiety, which may contribute to its solubility and bioavailability. This feature is particularly important for oral drug delivery systems, where the ability to dissolve in aqueous environments is critical for therapeutic efficacy.

Studies published in 2023 have explored the anti-inflammatory properties of 2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid, focusing on its interactions with cytokine pathways and NF-κB signaling. These findings suggest that the compound may inhibit the production of pro-inflammatory mediators such as TNF-α and IL-6, making it a potential candidate for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. The structural features of the pyrazolo[5,1-b][1,3]oxazin core are believed to modulate these pathways through selective receptor binding.

In the realm of neuropharmacology, 2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid has shown potential as a neuroprotective agent. Research published in 2024 highlights its ability to reduce oxidative stress and mitochondrial dysfunction in neuronal cells. The compound's interaction with mitochondrial enzymes and its capacity to enhance ATP production may contribute to its protective effects in conditions such as Alzheimer's disease and Parkinson's disease. These findings underscore the importance of the pyrazolo[5,1-b][1,3]oxazin scaffold in targeting neurodegenerative disorders.

2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid has also been investigated for its role in cancer therapy. A recent study published in 2023 explored its anti-proliferative effects on cancer cell lines, particularly in breast cancer and lung cancer models. The compound was found to induce apoptosis and cell cycle arrest by modulating p53 signaling and cyclin-dependent kinase pathways. These results suggest that the pyrazolo[5,1-b][1,3]oxazin core may serve as a target for anti-cancer drugs with selective toxicity against malignant cells.

2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid is currently being evaluated for its pharmacokinetic profile and metabolic stability. Researchers are exploring its absorption, distribution, metabolism, and excretion (ADME) properties to optimize its therapeutic potential. The hydroxyl group in the acetic acid moiety may influence drug metabolism and clearance rates, which are critical factors in clinical drug development. These studies are essential for predicting the compound's behavior in in vivo models and human trials.

2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid has also been linked to antimicrobial activities in recent studies. A 2024 publication reported its ability to inhibit the growth of bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic enzymes. These findings open new avenues for the development of antimicrobial agents, especially in the context of antibiotic resistance.

2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid is a prime example of how molecular complexity can lead to multifunctional therapeutic agents. Its potential applications span across inflammation, neurodegeneration, cancer, and antimicrobial therapy, making it a versatile candidate for drug development. Ongoing research is focused on structure-activity relationship (SAR) studies to further refine its biological activity and selectivity. These efforts are critical for translating preclinical findings into clinical applications.

In conclusion, 2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid represents a significant advancement in the field of pharmaceutical chemistry. Its unique pyrazolo[5,1-b][1,3]oxazin core and functional groups make it a promising candidate for the treatment of various diseases. Continued research into its mechanisms of action and pharmacological properties will be essential for realizing its full therapeutic potential in the future.

For further information on the 2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid and its applications, readers are encouraged to explore recent peer-reviewed journals and scientific databases. The pyrazolo[5,1-b][1,3]oxazin scaffold continues to be a focal point in drug discovery, and the compound's potential in multi-target therapy highlights its importance in modern pharmacology.

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